molecular formula C37H74O2 B14678459 Octadecyl nonadecanoate CAS No. 36610-52-3

Octadecyl nonadecanoate

Cat. No.: B14678459
CAS No.: 36610-52-3
M. Wt: 551.0 g/mol
InChI Key: JXQPETSKQDWAFQ-UHFFFAOYSA-N
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Description

Octadecyl nonadecanoate is an ester compound formed from the reaction between octadecanol and nonadecanoic acid. It is a long-chain fatty ester, which is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl nonadecanoate can be synthesized through the esterification reaction between octadecanol and nonadecanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is heated to around 150-200°C for several hours to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: Octadecyl nonadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and nonadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products:

    Hydrolysis: Octadecanol and nonadecanoic acid.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Octadecyl nonadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in creating biocompatible materials for medical implants and prosthetics.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.

Mechanism of Action

The mechanism of action of octadecyl nonadecanoate involves its interaction with lipid membranes and enzymes. As a long-chain ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing octadecanol and nonadecanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Octadecyl acetate: Another long-chain ester with similar properties but different applications.

    Nonadecyl nonadecanoate: A similar ester with a longer carbon chain, leading to different physical properties.

Uniqueness: Octadecyl nonadecanoate is unique due to its specific chain length and the combination of octadecanol and nonadecanoic acid, which gives it distinct physical and chemical properties. Its specific structure makes it particularly useful in applications requiring long-chain esters with high stability and low volatility.

Properties

CAS No.

36610-52-3

Molecular Formula

C37H74O2

Molecular Weight

551.0 g/mol

IUPAC Name

octadecyl nonadecanoate

InChI

InChI=1S/C37H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

JXQPETSKQDWAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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